molecular formula C19H24ClN3 B12299491 N,N,N'-Trimethyl-N'-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride CAS No. 57647-35-5

N,N,N'-Trimethyl-N'-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride

Cat. No.: B12299491
CAS No.: 57647-35-5
M. Wt: 329.9 g/mol
InChI Key: LWSDQRSJVPCQRC-UHFFFAOYSA-N
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Description

N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride: is a heterocyclic organic compound with the molecular formula C19H23N3·HCl and a molecular weight of 329.87 g/mol . This compound is known for its unique structure, which includes an indole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride typically involves the reaction of 3-phenylindole with N,N-dimethylethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is used as a building block in the synthesis of various complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of indole derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of indole-containing drugs .

Medicine: Its indole ring is a common motif in many biologically active compounds, making it a valuable scaffold for drug development .

Industry: In the industrial sector, N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to its observed biological activities .

Comparison with Similar Compounds

  • N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine dihydrochloride
  • N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine sulfate
  • N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine phosphate

Comparison: Compared to its similar compounds, N,N,N’-Trimethyl-N’-(3-phenyl-1H-indol-1-yl)ethylenediamine monohydrochloride is unique due to its specific salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it particularly suitable for certain applications where these properties are critical .

Properties

CAS No.

57647-35-5

Molecular Formula

C19H24ClN3

Molecular Weight

329.9 g/mol

IUPAC Name

dimethyl-[2-[methyl-(3-phenylindol-1-yl)amino]ethyl]azanium;chloride

InChI

InChI=1S/C19H23N3.ClH/c1-20(2)13-14-21(3)22-15-18(16-9-5-4-6-10-16)17-11-7-8-12-19(17)22;/h4-12,15H,13-14H2,1-3H3;1H

InChI Key

LWSDQRSJVPCQRC-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN(C)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-]

Related CAS

60662-16-0 (Parent)

Origin of Product

United States

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